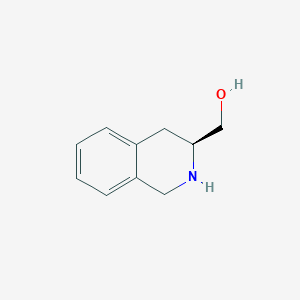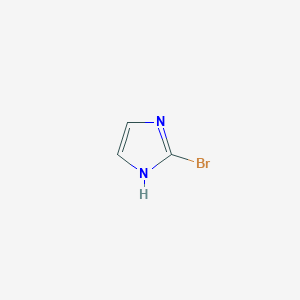![molecular formula C25H46O3Si2 B103808 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)- CAS No. 17562-89-9](/img/structure/B103808.png)
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)- is a complex organic compound It is characterized by its intricate structure, which includes multiple chiral centers and silyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)- typically involves multiple steps. One common approach is to start with a suitable steroid precursor and introduce the silyloxy groups through silylation reactions. The reaction conditions often require the use of strong bases and silylating agents such as trimethylsilyl chloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The silyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These studies often focus on the compound’s interactions with biological macromolecules and its effects on cellular processes .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. Research has shown that certain derivatives may have activity against specific biological targets, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and nanotechnology .
Mechanism of Action
The mechanism of action of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other silyloxy-substituted steroids and polycyclic compounds. Examples include:
- 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)-
- 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)-
Uniqueness
What sets 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)- apart is its specific arrangement of silyloxy groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
17562-89-9 |
|---|---|
Molecular Formula |
C25H46O3Si2 |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
(3R,5R,8S,9S,10S,11S,13S,14S)-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H46O3Si2/c1-24-14-13-18(27-29(3,4)5)15-17(24)9-10-19-20-11-12-22(26)25(20,2)16-21(23(19)24)28-30(6,7)8/h17-21,23H,9-16H2,1-8H3/t17-,18-,19+,20+,21+,23-,24+,25+/m1/s1 |
InChI Key |
SVZGBEADGIZYEM-BWHYSAMPSA-N |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


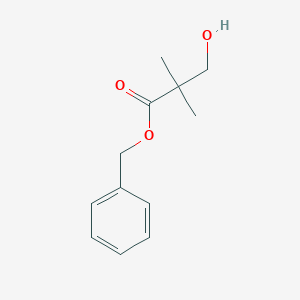
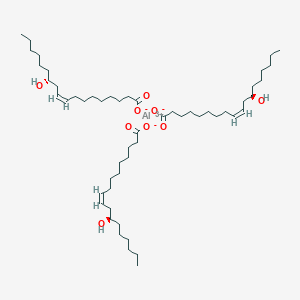
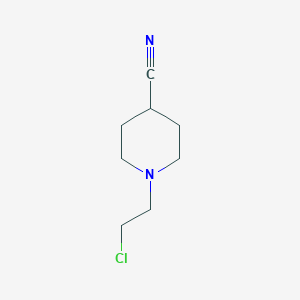

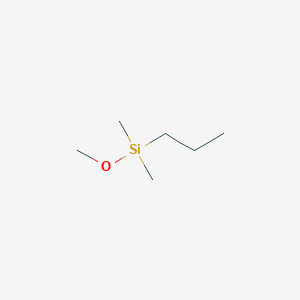
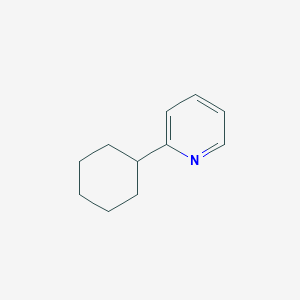

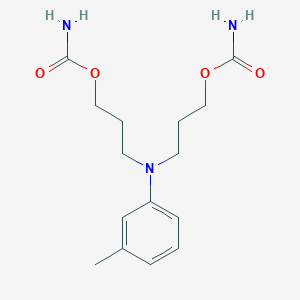
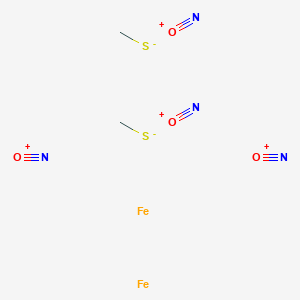
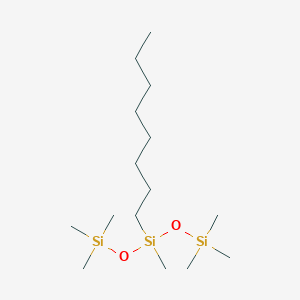
![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)
